2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide
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Overview
Description
2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide is a chemical compound with the molecular formula C9H14FN5O It is known for its unique structure, which includes a pyrimidine ring substituted with fluorine and piperidine groups, as well as an oxide group
Preparation Methods
The synthesis of 2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide typically involves multiple steps. One common method includes the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups. This process converts 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The fluorine and piperidine groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit immune-activated nitric oxide production in mouse peritoneal cells . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide can be compared with other pyrimidine derivatives, such as:
2-amino-4,6-dihydroxypyrimidine: Lacks the fluorine and piperidine substitutions, resulting in different chemical and biological properties.
2-amino-4,6-dichloropyrimidine: Contains chlorine instead of fluorine, leading to variations in reactivity and biological activity.
5-fluoro-2-amino-4,6-dichloropyrimidine: Similar in structure but with different substituents, showing higher activity in inhibiting nitric oxide production.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
142886-74-6 |
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Molecular Formula |
C9H14FN5O |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
5-fluoro-3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14FN5O/c10-6-7(11)15(16)9(12)13-8(6)14-4-2-1-3-5-14/h12,16H,1-5,11H2 |
InChI Key |
LZSSWAQLUHBGPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2F)N)O |
Origin of Product |
United States |
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